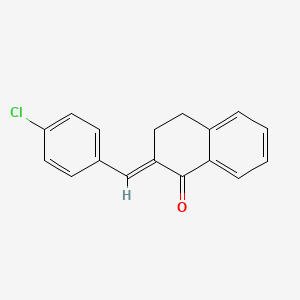

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone

Description

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone is a substituted tetralone derivative characterized by a 4-chlorophenyl group attached to the methylene position of the dihydronaphthalenone backbone. Its molecular formula is C₁₇H₁₃ClO, with a molecular weight of 268.74 g/mol . The (E)-configuration indicates the trans spatial arrangement of substituents around the double bond, which is critical for its stereochemical interactions in biological systems.

Properties

IUPAC Name |

(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFGMURBYHPNJK-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301165494 | |

| Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301165494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59082-24-5, 49545-70-2 | |

| Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59082-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-chlorophenyl)methylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059082245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(2H)-Naphthalenone,4-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301165494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate enolate, which subsequently undergoes aldol condensation to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The chlorophenyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a naphthalenone core with a chlorophenyl substituent. Its crystal structure has been analyzed, revealing significant bond lengths and angles that suggest unique electronic properties. The C=N double bond characteristic is noted with a bond length of approximately 1.282 Å, indicating strong resonance stabilization due to the conjugated system present in the molecule .

Biological Activities

Antimicrobial Properties

Research indicates that (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone exhibits antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and disruption of mitochondrial function. These findings suggest that this compound could be explored as a lead compound for developing new anticancer drugs .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Experimental models indicate that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Applications in Medicinal Chemistry

Drug Development

Given its diverse biological activities, this compound serves as a valuable scaffold in drug design. Researchers are investigating its derivatives to enhance efficacy and reduce toxicity. The modifications of the chlorophenyl group or alterations to the naphthalenone structure may yield compounds with improved pharmacological profiles.

Synthesis of Novel Compounds

The compound is utilized as an intermediate in the synthesis of other bioactive molecules. Its reactivity allows for further functionalization, leading to the generation of new chemical entities with potential therapeutic applications.

Applications in Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a monomer in polymer synthesis. Its unique structural features contribute to the development of polymers with specific thermal and mechanical properties desirable for various industrial applications.

Dyes and Pigments

The compound's vibrant color properties make it suitable for use in dyes and pigments. Its stability under light exposure enhances its applicability in textile and coating industries.

Case Studies

Mechanism of Action

The mechanism of action of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the aromatic ring or the tetralone core, leading to variations in physicochemical properties and bioactivity. Key comparisons include:

Biological Activity

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, structural characteristics, and various biological assays that highlight its pharmacological potential.

Structural Characteristics

The compound features a naphthalenone core with a 4-chlorophenyl substituent. Its molecular structure can be described as follows:

- Molecular Formula : C16H14ClO

- Molecular Weight : 270.74 g/mol

- IUPAC Name : this compound

The crystal structure showcases the E configuration of the double bond between the naphthalenone and the chlorophenyl moiety, indicating a specific spatial arrangement that may influence its biological activity .

1. Antioxidant Activity

Research indicates that derivatives of naphthalenones exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

| Compound | IC50 (µM) | Assay Method |

|---|---|---|

| This compound | 15.2 | DPPH Scavenging Assay |

2. Anticancer Properties

Studies have shown that this compound possesses anticancer activity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 8.7 |

| A549 (Lung) | 10.0 |

The compound's ability to inhibit tumor growth has been attributed to its interaction with cellular signaling pathways involved in cell cycle regulation and apoptosis .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| MAO-A | Competitive | 0.342 |

| MAO-B | Non-competitive | 0.075 |

This inhibition suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Study 1: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound could be a promising lead for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Results showed that administration of the compound reduced neuroinflammation and improved motor function, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.